molecular formula C15H20N6O3 B12232196 4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12232196
M. Wt: 332.36 g/mol
InChI Key: QWZDOTYBLGJKQP-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of both methoxy groups and a piperazine ring, which confer specific chemical and biological properties that are not observed in the similar compounds listed above. This combination of functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H20N6O3/c1-22-11-4-5-16-14(17-11)20-6-8-21(9-7-20)15-18-12(23-2)10-13(19-15)24-3/h4-5,10H,6-9H2,1-3H3

InChI Key

QWZDOTYBLGJKQP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC

Origin of Product

United States

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